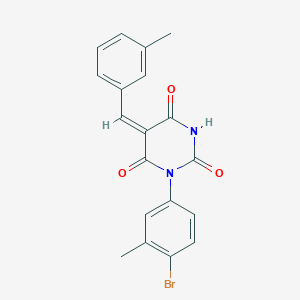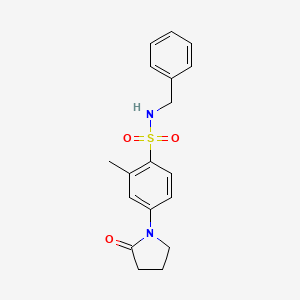
(5E)-1-(4-bromo-3-methylphenyl)-5-(3-methylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-1-(4-bromo-3-methylphenyl)-5-(3-methylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(4-bromo-3-methylphenyl)-5-(3-methylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 4-bromo-3-methylbenzaldehyde with a pyrimidine derivative under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology
In biological research, pyrimidine derivatives are often investigated for their potential as enzyme inhibitors or as ligands for receptor binding studies.
Medicine
Industry
In the industrial sector, the compound could be used in the development of new polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of (5E)-1-(4-bromo-3-methylphenyl)-5-(3-methylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione would depend on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. In materials science, it may interact with other molecules to form stable complexes or polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5E)-1-(4-chloro-3-methylphenyl)-5-(3-methylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- (5E)-1-(4-fluoro-3-methylphenyl)-5-(3-methylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
The presence of the bromine atom in (5E)-1-(4-bromo-3-methylphenyl)-5-(3-methylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione may impart unique reactivity and biological activity compared to its chloro and fluoro analogs. Bromine is a larger atom and can participate in different types of interactions, potentially leading to different biological and chemical properties.
Propriétés
IUPAC Name |
(5E)-1-(4-bromo-3-methylphenyl)-5-[(3-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3/c1-11-4-3-5-13(8-11)10-15-17(23)21-19(25)22(18(15)24)14-6-7-16(20)12(2)9-14/h3-10H,1-2H3,(H,21,23,25)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSFRABFSKRKNC-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanol](/img/structure/B6044587.png)
![3-[1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B6044594.png)
![N-methyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B6044596.png)
![4-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6044600.png)



![4-methyl-2-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrimidin-6-one](/img/structure/B6044625.png)
![1-[1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-4-piperidinyl]-1-propanol](/img/structure/B6044628.png)
![2-(2-chloro-6-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6044636.png)
![[1-(5-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-5,6,7,8-tetrahydro-2-quinazolinyl)-4-piperidinyl]methanol](/img/structure/B6044640.png)
![4-[(Z)-[[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]-2-methoxyphenol](/img/structure/B6044648.png)
![N-[4-(azepan-1-ylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-4-bromobenzamide](/img/structure/B6044676.png)
![[3-(4-Methoxyphenyl)-4-oxochromen-7-yl] 2-amino-3-phenylpropanoate;hydrobromide](/img/structure/B6044683.png)
